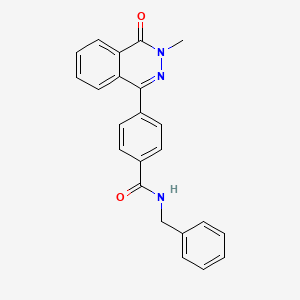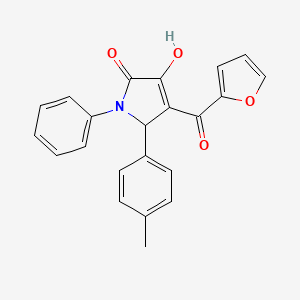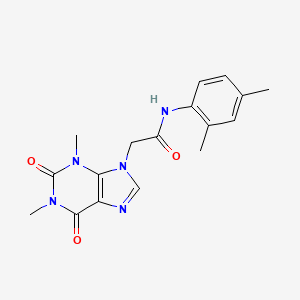![molecular formula C14H20N2OS B14946784 (4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)
(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-METHYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHEN-1-YL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHEN-1-YL)METHANONE typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The piperazine ring is then introduced through nucleophilic substitution reactions, often using methylpiperazine as a key reagent .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHEN-1-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-METHYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHEN-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-METHYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHEN-1-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene derivatives: These compounds share the tetrahydrobenzothiophene core and exhibit similar chemical properties.
Methylpiperazine derivatives: Compounds containing the methylpiperazine moiety, which may have comparable biological activities.
Uniqueness
What sets (4-METHYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHEN-1-YL)METHANONE apart is its unique combination of the piperazine and tetrahydrobenzothiophene structures.
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
InChI |
InChI=1S/C14H20N2OS/c1-15-6-8-16(9-7-15)14(17)13-12-5-3-2-4-11(12)10-18-13/h10H,2-9H2,1H3 |
InChI Key |
RCHOYZMRIARIKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3CCCCC3=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B14946709.png)
![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14946718.png)

![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![1-(4-Chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B14946728.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14946731.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)


![5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)

![methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)

